2-(2-Formylphenyl)-6-methylbenzoic acid
Description
2-(2-Formylphenyl)-6-methylbenzoic acid is a benzoic acid derivative featuring a formylphenyl substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. This compound is primarily synthesized as a by-product during the preparation of 2-(2-formylphenyl)pyridines via Friedel-Crafts reactions or related methodologies . Its structure has been confirmed through X-ray crystallography, revealing intermolecular C–H···π interactions that stabilize the crystal lattice . The formyl group enhances its reactivity, enabling participation in Schiff base formation or coordination chemistry, while the methyl group contributes to steric and electronic modulation.
Properties
IUPAC Name |
2-(2-formylphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-5-4-8-13(14(10)15(17)18)12-7-3-2-6-11(12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMMWNNEDPQYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688833 | |
| Record name | 2'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-26-4 | |
| Record name | 2'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formylphenyl)-6-methylbenzoic acid typically involves the formylation of 2-methylbenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, usually at room temperature, to introduce the formyl group at the ortho position relative to the methyl group.
Industrial Production Methods: Industrial production of 2-(2-Formylphenyl)-6-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Formylphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-Carboxyphenyl)-6-methylbenzoic acid.
Reduction: 2-(2-Hydroxymethylphenyl)-6-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Formylphenyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of functionalized aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Formylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
*Estimated values based on structural similarity.
- Polar Surface Area (PSA) :
Research Findings and Trends
- Synthetic Efficiency : Ru-catalyzed methods (e.g., for 2-(4-methoxyphenyl)-6-methylbenzoic acid) achieve higher yields (98%) compared to by-product routes for the target compound, suggesting opportunities for methodology optimization .
- Natural vs. Synthetic Origins : Isoevernic acid, a natural dibenzoylated derivative, highlights structural complexity unattainable through standard synthetic routes, emphasizing divergent applications in medicinal chemistry .
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